

# In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD 160170

Cat. No.: B061668

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## Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 represents a novel approach in cancer immunotherapy, aiming to overcome the limitations of antibody-based therapies by offering a convenient oral administration route and potentially a differentiated safety profile.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro studies that have characterized the activity and mechanism of action of CA-170.

## Mechanism of Action

CA-170 is proposed to function by antagonizing the immunosuppressive signaling of both the PD-1/PD-L1 and VISTA pathways.[1][3] While initial reports suggested direct binding to PD-L1, further studies have indicated a more complex mechanism. It is now believed that CA-170 induces the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without physically preventing the interaction of the two proteins.[8][9] This unique mode of action, coupled with the inhibition of the VISTA pathway, leads to the reactivation of exhausted T-cells, enhancement of T-cell proliferation, and increased production of effector cytokines such as Interferon-gamma (IFN- $\gamma$ ).[1][2]

## Data Presentation

### In Vitro Efficacy

While specific IC50 and EC50 values from publicly available literature are limited, preclinical studies have consistently demonstrated the potent in vitro activity of CA-170. The tables below summarize the reported functional outcomes.

Assay Type	Cell Type	Outcome	Reference
T-Cell Proliferation Assay	Human PBMCs, Mouse Splenocytes	Dose-dependent rescue of T-cell proliferation in the presence of PD-L1 or VISTA.	<a href="#">[10]</a> <a href="#">[11]</a>
IFN-γ Secretion Assay	Human PBMCs, Mouse Splenocytes	Dose-dependent rescue of IFN-γ secretion in the presence of PD-L1 or VISTA.	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>

### In Vivo Efficacy

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models.

Tumor Model	Mouse Strain	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
MC38 Colon Adenocarcinoma	C57BL/6	10 mg/kg/day, oral	43%	<a href="#">[12]</a>
CT26 Colon Carcinoma	BALB/c	10 mg/kg/day, oral	43%	<a href="#">[12]</a>

### Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and monkeys to evaluate the absorption, distribution, metabolism, and excretion of CA-170.

Species	Administration	Bioavailability	Half-life (t <sub>1/2</sub> )	C <sub>max</sub>	T <sub>max</sub>	AUC	Reference
Mouse	Oral	~40%	~0.5 hours	Data not available	Data not available	Data not available	[2]
Cynomolgus Monkey	Oral	<10%	3.25-4.0 hours	Data not available	Data not available	Data not available	[2]

## Experimental Protocols

### In Vitro Assays

#### 1. T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of CA-170 to rescue T-cell proliferation from PD-L1 or VISTA-mediated suppression.

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors or splenocytes from mice using Ficoll-Paque density gradient centrifugation.
- **CFSE Labeling:** T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 5  $\mu$ M.
- **Co-culture:** CFSE-labeled T-cells are co-cultured with antigen-presenting cells (APCs) and a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen). Recombinant PD-L1 or VISTA protein is added to suppress T-cell proliferation.
- **Treatment:** CA-170 is added to the co-culture at various concentrations.
- **Incubation:** The cells are incubated for 4-6 days at 37°C in a 5% CO<sub>2</sub> incubator.
- **Flow Cytometry Analysis:** T-cell proliferation is assessed by flow cytometry, measuring the dilution of CFSE fluorescence in daughter cells. The percentage of proliferating cells in the

presence of CA-170 is compared to the suppressed control.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## 2. IFN- $\gamma$ Secretion Assay (ELISpot)

This assay quantifies the number of IFN- $\gamma$ -secreting T-cells following treatment with CA-170.

- **Plate Coating:** An ELISpot plate is coated with an anti-IFN- $\gamma$  capture antibody overnight at 4°C.
- **Cell Plating:** PBMCs or splenocytes are plated in the antibody-coated wells in the presence of a stimulating agent and recombinant PD-L1 or VISTA.
- **Treatment:** CA-170 is added at varying concentrations.
- **Incubation:** The plate is incubated for 18-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Detection:** The cells are removed, and a biotinylated anti-IFN- $\gamma$  detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- **Spot Development:** A substrate is added to develop colored spots, where each spot represents a single IFN- $\gamma$ -secreting cell.
- **Analysis:** The spots are counted using an ELISpot reader.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## In Vivo Studies

### 1. Syngeneic Mouse Tumor Models

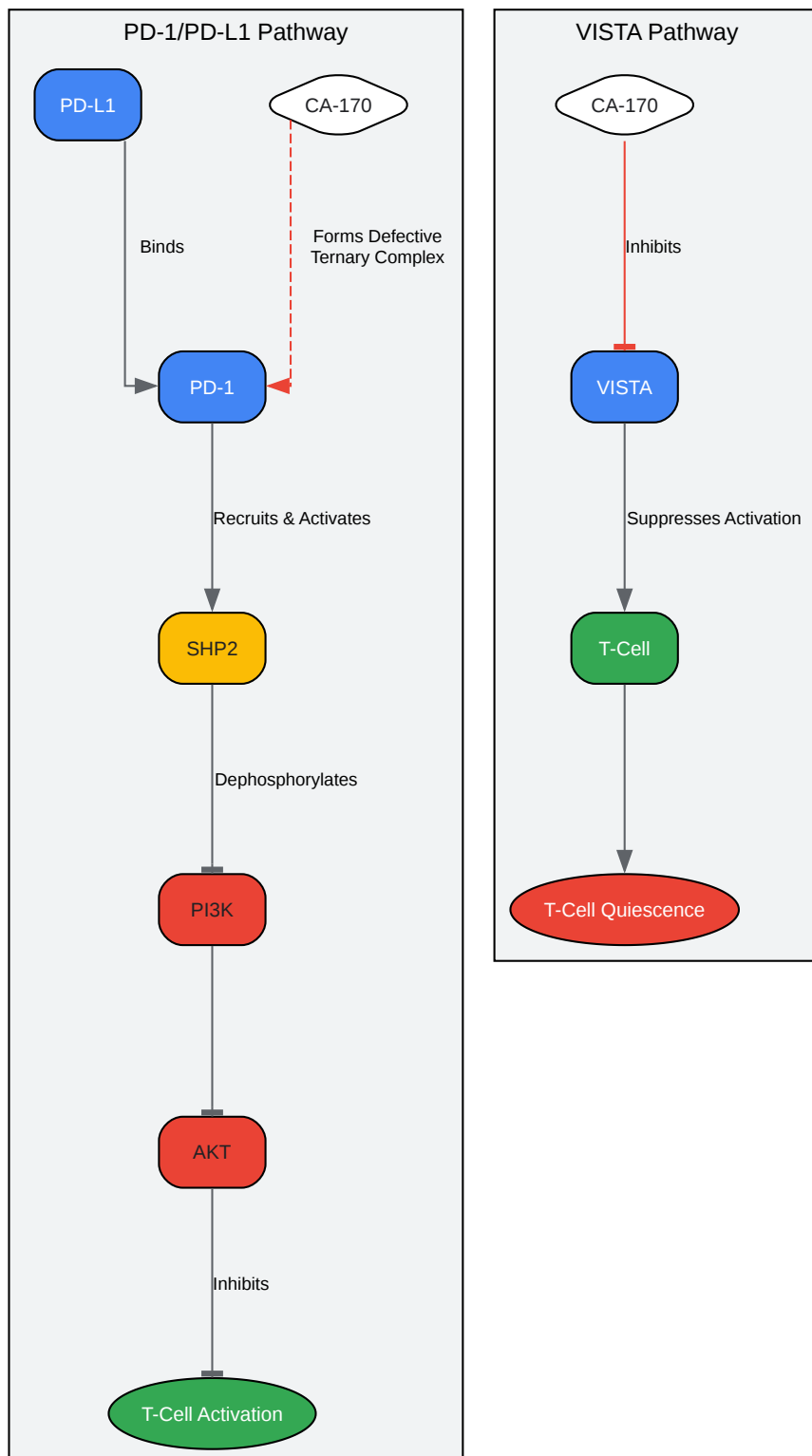
These studies evaluate the anti-tumor efficacy of CA-170 in immunocompetent mice.

- **Animal Models:** Female C57BL/6 or BALB/c mice (6-8 weeks old) are used for the MC38 and CT26 tumor models, respectively.
- **Tumor Cell Implantation:**  $1 \times 10^6$  MC38 or  $0.5 \times 10^5$  CT26 cells are injected subcutaneously into the flank of the mice.
- **Treatment:** Once tumors are palpable, mice are randomized into treatment and vehicle control groups. CA-170 is administered orally once daily at the specified dose.

- Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[\[12\]](#)

## Mandatory Visualization

## CA-170 Signaling Pathway

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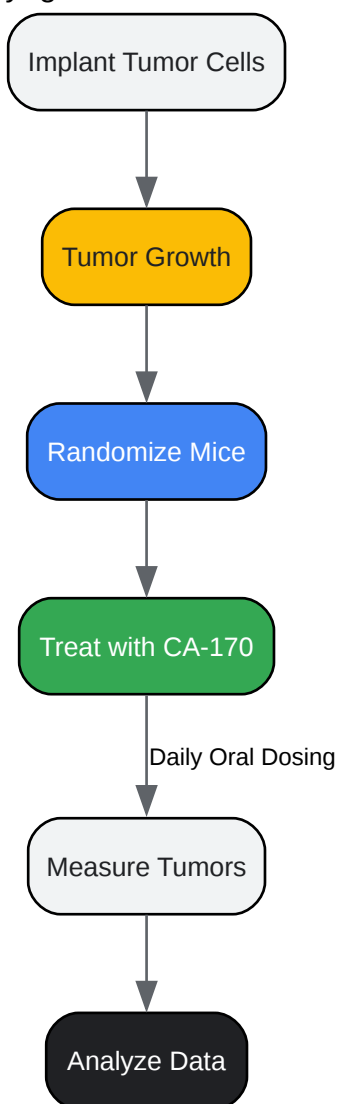
Caption: CA-170 signaling pathway targeting PD-L1 and VISTA.



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Caption: Workflow for in vitro T-cell proliferation assay.

#### In Vivo Syngeneic Tumor Model Workflow



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Caption: Workflow for in vivo syngeneic tumor model studies.

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- To cite this document: BenchChem. [In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#in-vivo-and-in-vitro-studies-of-ca-170]

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